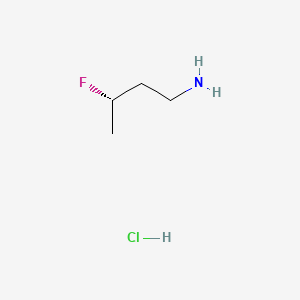![molecular formula C12H16N2O2 B13582140 rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)
rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea: is a chiral compound that belongs to the class of oxolane derivatives It features a phenyl group attached to an oxolane ring, which is further connected to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor in the presence of an acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Attachment of the Urea Moiety: The final step involves the reaction of the oxolane derivative with an isocyanate to form the urea moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the urea moiety, converting it into corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Carbonyl derivatives such as aldehydes and ketones.
Reduction: Amines and related compounds.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with protein-protein interactions.
Comparación Con Compuestos Similares
- rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}carbamate
- rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}thiourea
- rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}amine
Comparison: rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea is unique due to its urea moiety, which imparts specific chemical and biological properties. Compared to its carbamate and thiourea analogs, the urea derivative may exhibit different reactivity and binding affinity to molecular targets. The amine analog, on the other hand, lacks the carbonyl functionality, which can significantly alter its chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
[(2R,3S)-2-phenyloxolan-3-yl]methylurea |
InChI |
InChI=1S/C12H16N2O2/c13-12(15)14-8-10-6-7-16-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H3,13,14,15)/t10-,11-/m0/s1 |
Clave InChI |
IGKWJOFEGLJECW-QWRGUYRKSA-N |
SMILES isomérico |
C1CO[C@H]([C@@H]1CNC(=O)N)C2=CC=CC=C2 |
SMILES canónico |
C1COC(C1CNC(=O)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylicacid](/img/structure/B13582060.png)
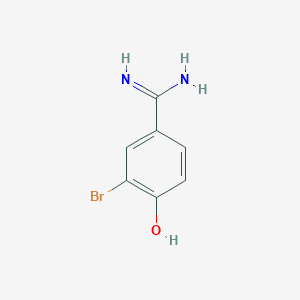
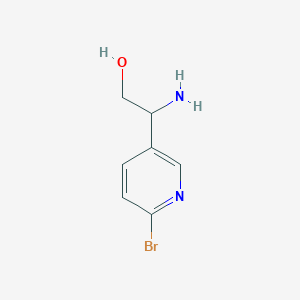
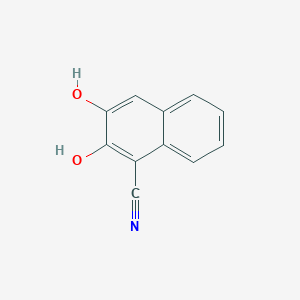
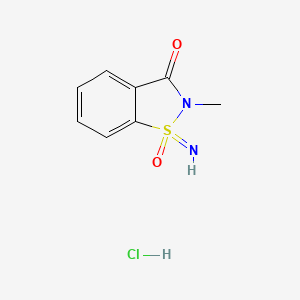
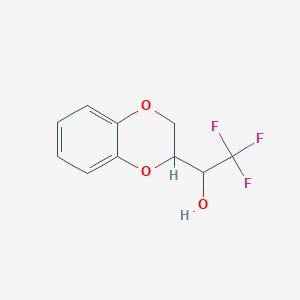
![rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans](/img/structure/B13582137.png)
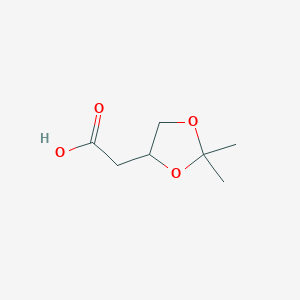

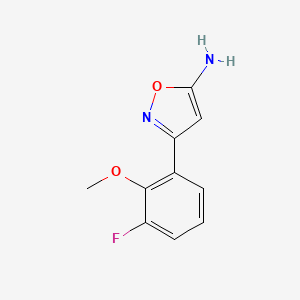
![methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B13582150.png)
